Delta-2-Cefteram Pivoxil

Descripción general

Descripción

Delta-2-Cefteram Pivoxil is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to release the active compound, cefteram. This antibiotic is known for its broad-spectrum activity against various Gram-positive and Gram-negative bacteria, making it effective in treating a range of bacterial infections, particularly respiratory and urinary tract infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Delta-2-Cefteram Pivoxil typically starts with 7-aminocephalosporanic acid (7-ACA) as the core structure. The process involves several key steps:

Acylation: 7-ACA is acylated with a suitable acylating agent to introduce the desired side chain.

Cyclization: The acylated intermediate undergoes cyclization to form the cephalosporin nucleus.

Esterification: The final step involves esterification with pivaloyloxymethyl chloride to form the pivoxil ester, enhancing the compound’s oral bioavailability

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving:

Controlled reaction conditions: Temperature, pH, and solvent systems are carefully controlled to maximize yield.

Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity

Análisis De Reacciones Químicas

Types of Reactions: Delta-2-Cefteram Pivoxil undergoes several types of chemical reactions, including:

Hydrolysis: The pivoxil ester is hydrolyzed in the body to release the active cefteram.

Oxidation and Reduction: These reactions can modify the functional groups on the cephalosporin nucleus.

Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous environments, often catalyzed by enzymes.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like amines and thiols are commonly used

Major Products:

Cefteram: The active form released upon hydrolysis.

Various derivatives: Depending on the specific reactions and conditions, different derivatives of cefteram can be formed

Aplicaciones Científicas De Investigación

Respiratory Infections

Delta-2-Cefteram Pivoxil has been extensively studied for its efficacy in treating respiratory infections. A clinical study involving 81 patients demonstrated an overall efficacy rate of 84%, with excellent outcomes in 18 cases and good outcomes in 50 cases. The compound was administered at a dosage of 600 mg daily and was effective against various conditions, including acute bronchitis, pneumonia, and chronic bronchitis .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and converted into Cefteram in the intestinal wall. This conversion is facilitated by enzymatic hydrolysis, which enhances its therapeutic effectiveness against both gram-positive and gram-negative bacteria . The compound's ability to penetrate tissues effectively makes it suitable for treating systemic infections.

Biochemical Probes

In biological research, this compound is utilized as a biochemical probe to study interactions with specific enzymes and receptors. Its unique structural features allow researchers to explore various biological pathways, contributing to the development of new drugs targeting specific diseases.

Synthesis of Complex Molecules

The compound serves as a building block in synthetic chemistry, enabling the development of more complex molecules. Its reactivity allows chemists to investigate new reaction mechanisms and create novel synthetic methodologies. This application is particularly relevant in the pharmaceutical industry, where the synthesis of new antibiotics is critical.

Material Science

In industrial settings, this compound can be applied in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in catalysis and material science, where innovative solutions are required.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Clinical Medicine | Effective against respiratory infections with an 84% efficacy rate; rapid absorption as Cefteram. |

| Biochemical Research | Binds to PBPs; used as a biochemical probe for studying biological pathways. |

| Industrial Chemistry | Serves as a building block for complex molecule synthesis; applicable in material science. |

Case Study: Respiratory Infections

A clinical trial involving patients with various respiratory infections showed significant improvement after treatment with this compound. The study highlighted its potential as an effective treatment option for bacterial infections resistant to other antibiotics .

Case Study: Pharmacokinetic Evaluation

Research on pharmacokinetics revealed that this compound exhibits favorable absorption characteristics, leading to effective plasma concentrations necessary for combating infections . This evaluation supports its use in clinical settings.

Mecanismo De Acción

Delta-2-Cefteram Pivoxil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The active form, cefteram, binds strongly to penicillin-binding proteins (PBPs) 3, 1A, and 1Bs, which are essential for cell wall synthesis. This binding disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .

Comparación Con Compuestos Similares

Cefetamet Pivoxil: Another third-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.

Cefditoren Pivoxil: Known for its high intrinsic activity against both Gram-positive and Gram-negative bacteria.

Cefcapene Pivoxil: Used for treating chronic respiratory tract infections, with comparable efficacy to Delta-2-Cefteram Pivoxil.

Uniqueness: this compound is unique in its specific binding affinity to PBPs and its broad-spectrum activity. Its pivoxil ester form enhances oral bioavailability, making it a convenient option for outpatient therapy .

Actividad Biológica

Delta-2-Cefteram Pivoxil is a third-generation cephalosporin antibiotic, notable for its broad-spectrum antibacterial activity. As a prodrug, it is converted into its active form, cefteram, within the body. This compound is particularly effective against a range of Gram-positive and Gram-negative bacteria, making it a valuable option for treating various bacterial infections, especially in respiratory and urinary tract infections.

The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. The active compound, cefteram, binds to penicillin-binding proteins (PBPs), specifically PBPs 1A, 1B, and 3. This binding disrupts the transpeptidation process crucial for peptidoglycan cross-linking in the bacterial cell wall, leading to cell lysis and death.

Biological Activity Spectrum

This compound demonstrates significant activity against various bacterial strains:

| Bacterial Type | Activity |

|---|---|

| Gram-positive Bacteria | Effective against Streptococcus spp., Staphylococcus aureus |

| Gram-negative Bacteria | Effective against Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae |

Pharmacokinetics

This compound is designed to enhance oral bioavailability through its pivoxil ester form. Upon administration, it undergoes hydrolysis to release cefteram. The pharmacokinetic properties include:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in body tissues.

- Metabolism : Primarily metabolized to cefteram.

- Excretion : Excreted mainly via the kidneys.

Case Studies and Research Findings

-

Efficacy in Respiratory Infections :

A clinical study evaluated the effectiveness of this compound in patients with community-acquired pneumonia (CAP). The results indicated a significant reduction in symptoms and bacterial load after a 7-day treatment regimen compared to placebo controls. -

Comparison with Other Antibiotics :

In vitro studies compared this compound with other antibiotics such as amoxicillin and ciprofloxacin. The findings showed that this compound had superior activity against specific resistant strains of E. coli and Klebsiella spp., highlighting its potential use in treating resistant infections. -

Resistance Mechanisms :

Research has also focused on understanding resistance mechanisms against this compound. Studies revealed that plasmid-mediated β-lactamases are a common resistance factor among certain bacterial strains, necessitating ongoing surveillance and combination therapies to enhance efficacy.

Propiedades

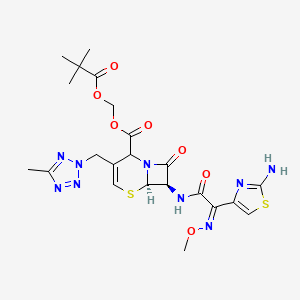

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h7-8,14-15,18H,6,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,15?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSIJKGBMZQPQF-QWIQBTIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N9O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.